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Compound of Interest

Compound Name: 4-Phenylpentan-1-ol

Cat. No.: B3114134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 4-
Phenylpentan-1-ol, a molecule of interest in various chemical and pharmaceutical research
domains. The following sections present key spectroscopic data (Nuclear Magnetic
Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols
for data acquisition, and a workflow diagram illustrating the analytical process.

Data Presentation

While comprehensive, verified spectroscopic data for the specific isomer 4-Phenylpentan-1-ol
(CAS 19967-24-9) is not readily available in public spectral databases, this guide presents data
for the closely related isomer, 5-Phenyl-1-pentanol, for comparative purposes. It is crucial to
note the structural difference: in 4-phenylpentan-1-ol, the phenyl group is at the 4th position of
the pentanol chain, whereas in 5-phenyl-1-pentanol, it is at the 5th position.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
for 5-Phenyl-1-pentanol

IH NMR (Proton NMR)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
7.32-7.10 m 5H Ar-H
3.64 t 2H -CH2-OH
2.62 t 2H Ph-CH2-
1.68 - 1.57 m 4H -CH2-CH2-CH20H
142-1.32 m 2H Ph-CH2-CHz-
13C NMR (Carbon-13 NMR)
Chemical Shift (ppm) Assignment

142.8 Ar-C (quaternary)
128.4 Ar-CH

128.3 Ar-CH

125.7 Ar-CH

62.9 -CH2-OH

35.9 Ph-CHa-

325 -CH2-CH20H
31.3 Ph-CH2-CHa-

Infrared (IR) Spectroscopy Data for 5-Phenyl-1-pentanol
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Wavenumber (cm~?)

Intensity

Assignment

3330 Strong, Broad O-H stretch (alcohol)
3026 Medium C-H stretch (aromatic)
2935, 2858 Strong C-H stretch (aliphatic)

1604, 1496, 1454

Medium to Weak

C=C stretch (aromatic ring)

1058 Strong C-O stretch (primary alcohol)

743, 698 Strong C-H out-of-?lane bend
(monosubstituted benzene)

m/z Relative Intensity (%) Possible Fragment

164 25 [M]* (Molecular lon)

146 15 [M - H20]*

133 10 [M - CH20H]*

105 30 [CsHo]*

91 100 [C7H7]* (Tropylium ion)

77 40 [CeHs]* (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization

based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.
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e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 'H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to
tetramethylsilane (TMS) at 0.00 ppm.

e 13C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A larger number of scans
is typically required due to the low natural abundance of *3C. Chemical shifts are referenced
to the solvent peak (e.g., CDCIs at 77.16 ppm).

Infrared (IR) Spectroscopy

e Sample Preparation: For a liquid sample like 4-phenylpentan-1-ol, a thin film is prepared by
placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide
(KBr) plates.

e Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the
spectrum.

o Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample holder, and the sample spectrum is
acquired. The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber (cm™?).

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
gas chromatograph (GC-MS) for volatile compounds like alcohols. This allows for separation
from any impurities prior to mass analysis.

« lonization: Electron ionization (El) is a common method for organic molecules. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.
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¢ Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

« Detection: A detector records the abundance of each ion, generating a mass spectrum which
is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 4-Phenylpentan-1-ol.
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Spectroscopic Analysis Workflow

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylpentan-1-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b3114134?utm_src=pdf-body
https://www.benchchem.com/product/b3114134?utm_src=pdf-body-img
https://www.benchchem.com/product/b3114134#spectroscopic-data-for-4-phenylpentan-1-ol-nmr-ir-ms
https://www.benchchem.com/product/b3114134#spectroscopic-data-for-4-phenylpentan-1-ol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3114134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b3114134#spectroscopic-data-for-4-phenylpentan-1-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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